molecular formula C10H10BrNO6S B11029854 2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid

2,2'-{[(4-Bromophenyl)sulfonyl]imino}diacetic acid

Cat. No.: B11029854
M. Wt: 352.16 g/mol
InChI Key: FFJHNJMZPCNIKN-UHFFFAOYSA-N
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Description

2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a bromobenzene sulfonamide group attached to an acetic acid moiety, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C10H10BrNO6S

Molecular Weight

352.16 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H10BrNO6S/c11-7-1-3-8(4-2-7)19(17,18)12(5-9(13)14)6-10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)

InChI Key

FFJHNJMZPCNIKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CC(=O)O)CC(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID typically involves the reaction of 4-bromobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of glycine attacks the sulfonyl chloride, forming the sulfonamide linkage. The reaction conditions generally include:

  • Temperature: 0-5°C initially, then room temperature
  • Solvent: Aqueous or organic solvents like dichloromethane
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID undergoes various chemical reactions, including:

    Oxidation: The bromobenzene moiety can be oxidized to form corresponding bromobenzoic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or organic solvents.

Major Products:

    Oxidation: 4-bromobenzoic acid derivatives

    Reduction: Amino derivatives of the sulfonamide

    Substitution: Hydroxy or amino-substituted derivatives

Scientific Research Applications

2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The bromine atom may also play a role in enhancing the binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

  • 2-[N-(CARBOXYMETHYL)(3-BROMO-4-METHOXYBENZENE)SULFONAMIDO]ACETIC ACID
  • 2-[N-(CARBOXYMETHYL)(4-CHLOROBENZENE)SULFONAMIDO]ACETIC ACID
  • 2-[N-(CARBOXYMETHYL)(4-NITROBENZENE)SULFONAMIDO]ACETIC ACID

Uniqueness: 2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to molecular targets compared to its chloro or nitro analogs.

This detailed article provides a comprehensive overview of 2-[N-(CARBOXYMETHYL)4-BROMOBENZENESULFONAMIDO]ACETIC ACID, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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